molecular formula C23H27N3O3S B6576888 N-(2,5-dimethoxyphenyl)-6-methyl-4-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 440091-39-4

N-(2,5-dimethoxyphenyl)-6-methyl-4-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B6576888
CAS No.: 440091-39-4
M. Wt: 425.5 g/mol
InChI Key: KZFVTFMAVYTPQG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-6-methyl-4-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.17731291 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-13(2)15-6-8-16(9-7-15)21-20(14(3)24-23(30)26-21)22(27)25-18-12-17(28-4)10-11-19(18)29-5/h6-13,21H,1-5H3,(H,25,27)(H2,24,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFVTFMAVYTPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-6-methyl-4-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines and features a complex structure that includes a sulfanylidene group and multiple aromatic rings. Its molecular formula is C₁₈H₂₃N₃O₃S.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of tetrahydropyrimidines can inhibit cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism involves the inhibition of tubulin polymerization, leading to G2/M phase arrest in the cell cycle .
CompoundIC50 (µM)Cancer Cell Line
Compound A0.56MCF-7
Compound B7.3HeLa
Target CompoundTBDTBD

The biological activity of this compound can be attributed to its ability to modulate key cellular pathways involved in cancer progression:

  • Microtubule Dynamics : The compound likely disrupts microtubule formation, which is crucial for mitosis. This disruption can lead to apoptosis in rapidly dividing cancer cells.
  • Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation associated with cancer cell survival .
  • Apoptosis Induction : The activation of caspases has been observed in related compounds, suggesting that this compound may also promote programmed cell death in tumor cells.

Case Studies

A notable case study involved the evaluation of related tetrahydropyrimidine derivatives for their anticancer effects:

  • Study Findings : A series of synthesized tetrahydropyrimidines were tested against various cancer lines. One derivative showed an IC50 value of 0.56 µM against MCF-7 cells, indicating potent anticancer activity. Further structure-activity relationship (SAR) studies revealed that modifications to the aromatic substituents significantly influenced potency .

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